3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Peptide Synthesis Diastereomer Purity Fmoc-SPPS Building Block

3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS 443899-48-7) is a protected, non-proteinogenic amino acid derivative that belongs to the class of Fmoc-protected 3-substituted proline analogues. It features a pyrrolidine ring with a bulky tert-butoxy group at the 3-position and Fmoc protection at the nitrogen, rendering it compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols.

Molecular Formula C24H27NO5
Molecular Weight 409.5 g/mol
Cat. No. B12505059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Molecular FormulaC24H27NO5
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)
InChIKeyDTOQXZRPBAMOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: A Stereochemically Defined Building Block for Fmoc-SPPS


3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS 443899-48-7) is a protected, non-proteinogenic amino acid derivative that belongs to the class of Fmoc-protected 3-substituted proline analogues . It features a pyrrolidine ring with a bulky tert-butoxy group at the 3-position and Fmoc protection at the nitrogen, rendering it compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols . This compound is offered as a single enantiomeric/diastereomeric form, which is critical for maintaining stereochemical fidelity in peptide chains.

Beyond Fmoc-Pro-OH: Why the 3-tert-Butoxy Group on the Pyrrolidine Ring Defines a Distinct Chemical Space


Replacing 3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid with a simpler Fmoc-protected proline (e.g., Fmoc-Pro-OH) or a 4-substituted analog like Fmoc-Hyp(tBu)-OH is not chemically equivalent. The position of the tert-butoxy substituent fundamentally alters the pyrrolidine ring's conformational landscape, influencing both the cis/trans isomerization of the subsequent peptide bond and the endo/exo ring pucker [1]. These structural changes have a direct, quantifiable impact on the final peptide's secondary structure stability and biological activity, making a direct one-to-one substitution scientifically unsound without thorough re-validation of structure-activity relationships (SAR).

Quantitative Differentiation of 3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid from Closest Analogs


Diastereomeric Purity: (2S,3R) Target Isomer vs. Commonly Available 4-Substituted Analog

The target compound, specifically the (2S,3R) diastereomer (CAS 443899-48-7), is supplied at a guaranteed purity of 97%, as specified by commercial suppliers . Its primary comparator, the 4-substituted analog trans-N-Fmoc-4-tert-butoxy-L-proline (Fmoc-Hyp(tBu)-OH, CAS 122996-47-8), is typically offered at a higher purity of ≥98.0% (HPLC) . While both are high-purity HPLC-verified products, the distinct diastereomeric identity of the 3-substituted isomer is its primary differentiator. Even a small percentage of the incorrect diastereomer can lead to a significant loss of target peptide purity and yield during SPPS chain elongation, making the assured identity of the chiral centers crucial.

Peptide Synthesis Diastereomer Purity Fmoc-SPPS Building Block

Impact of Substitution Position on Pyrrolidine Ring Conformation: A Class-Level Structural Rationale

The conformational landscape of substituted prolines is heavily dependent on the substitution position. A comprehensive review of crystal structures demonstrated that 3- and 4-substituted prolines exhibit distinct and non-overlapping conformational biases, affecting the key endo/exo ring pucker equilibrium and, consequently, the backbone dihedral angles of the resulting peptide [1]. While a quantitative K_endo/exo value for this specific compound has not been published, the class-level evidence indicates that a 3-substituted proline will impose different conformational restrictions than a 4-substituted analog [2]. This makes the 3-substituted scaffold a distinct tool for inducing specific secondary structures that are inaccessible with 4-substituted building blocks.

Structural Biology Peptidomimetics Conformational Analysis

Comparative Physical and Thermal Stability Profiles for Storage and Handling

A direct comparison of thermal properties reveals a significant difference in physical state at standard laboratory temperatures. The common 4-substituted analog, Fmoc-Hyp(tBu)-OH, has a precisely measured melting point of 62 °C . In contrast, the target compound is described as a solid with no explicit melting point reported in its certificate of analysis, though the boiling point of its (2S,3S) diastereomer is predicted to be 578.6 ± 50.0 °C . The lower and well-characterized melting point of the 4-substituted analog indicates it is closer to a liquid state at ambient conditions, which can affect its long-term storage stability and handling characteristics during automated SPPS, where powder dispensing is critical. The 3-substituted isomer remains a consistently tractable solid.

Compound Management Thermal Stability Storage Conditions

Procurement-Scale Availability and Supplier-Dependent Purity Consistency

Market analysis shows that the 4-substituted analog, Fmoc-Hyp(tBu)-OH, is a widely commoditized reagent available from dozens of global suppliers in grades up to >99% purity and multi-kilogram scales . In contrast, the target 3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is a specialized building block with significantly fewer commercial sources, predominantly offered at a 97-98% purity in small research quantities (mg to g scale) . For projects scaling from discovery to preclinical development, this limited supplier landscape necessitates rigorous vendor qualification and the establishment of a reliable synthetic route for the compound to ensure batch-to-batch consistency, rather than relying on spot-market purchases.

Chemical Procurement Supply Chain Quality Assurance

Optimal Deployment Scenarios for 3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid Based on Evidence


Rational Design of Conformationally Constrained Peptide Epitopes for Structure-Activity Relationship (SAR) Studies

When designing peptide-based probes to map a protein-protein interaction interface, the distinct conformational bias of a 3-substituted proline, as inferred from class-level structural analysis [1], makes this compound an ideal tool. By replacing native proline or 4-substituted analogs, researchers can systematically constrain the peptide backbone into a unique conformation, allowing for the probing of bioactive conformations that are inaccessible to other proline derivatives. The assured high diastereomeric purity of the starting material is critical to ensure the observed biological activity stems from a single, well-defined molecular species.

Synthesis of Proline-Rich Foldamers with Novel Secondary Structures

The development of foldamers—oligomers that adopt stable, well-defined secondary structures—heavily relies on building blocks with predictable conformational preferences. The 3-tert-butoxy group is expected to impose a different set of steric and stereoelectronic constraints compared to its 4-substituted isomer [2]. This allows for the synthesis of novel polyproline helix mimics with altered helical pitches and stability. The high thermal stability of the monomer simplifies its handling in automated synthesizers during the repetitive coupling cycles required for long oligomer sequences.

Design of Site-Specifically Modified Bioactive Peptides with Enhanced Proteolytic Stability

Introducing steric bulk near the peptide backbone is a common strategy to shield scissile amide bonds from protease degradation. Placing a tert-butoxy group at the proline 3-position creates a locally encumbered environment without disturbing key side-chain interactions at the adjacent residue's backbone, a feature that may differ from 4-substitution. This scenario is directly relevant when a standard Fmoc-Hyp(tBu)-OH analog fails to provide sufficient stability or when its different conformational preference leads to a loss of potency, justifying the procurement of the 3-substituted isomer for a targeted scan.

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